n-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide
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Overview
Description
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diaminomethylidene group attached to a 9,10-dihydroanthracene-9-carboxamide backbone, making it a versatile molecule for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide typically involves the reaction of 9,10-dihydroanthracene-9-carboxylic acid with diaminomethylidene reagents under controlled conditions. One common method includes the use of alkyl cyanoacetates in the presence of substituted aryl or heteryl amines . The reaction is often carried out in a solvent-free environment or with minimal solvent to enhance yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
Setmelanotide: An agonist of the melanocortin 4 receptor, used in the treatment of obesity.
Uniqueness
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
CAS No. |
5455-99-2 |
---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide |
InChI |
InChI=1S/C16H15N3O/c17-16(18)19-15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H4,17,18,19,20) |
InChI Key |
HJVDVMAWAFYUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N=C(N)N |
Origin of Product |
United States |
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